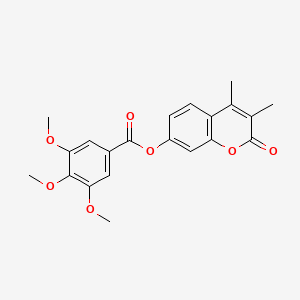

3,4-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Description

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin derivative characterized by a coumarin core substituted with 3,4-dimethyl and 2-oxo groups at the chromen ring, esterified with a 3,4,5-trimethoxybenzoate moiety. This compound shares structural features with bioactive molecules studied for antiproliferative and antitubulin activities .

Properties

IUPAC Name |

(3,4-dimethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-11-12(2)20(22)28-16-10-14(6-7-15(11)16)27-21(23)13-8-17(24-3)19(26-5)18(9-13)25-4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTRDAXHTYAZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, green chemistry principles might be applied, such as using less hazardous solvents and reagents, to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or coumarin moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols

Scientific Research Applications

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The coumarin moiety is known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The trimethoxybenzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate (CAS: 864761-59-1)

- Substituents : Differs by a 2,4-dimethoxyphenyl group at the coumarin C3 position instead of 3,4-dimethyl.

- Molecular Weight : 492.48 g/mol (identical to the target compound).

b. [(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate (CAS: 859137-31-8)

c. 5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

- Substituents : Additional hydroxyl and oxo groups on the coumarin ring.

- Synthesis : Prepared via acylation of coumarin intermediates with 3,4,5-trimethoxybenzoyl chloride .

- Activity : Enhanced solubility from hydroxyl groups may improve bioavailability compared to methyl-substituted analogues .

Antiproliferative Effects

- Target Compound : Predicted activity based on structural alignment with trimethoxybenzoate esters, which inhibit tubulin polymerization (e.g., SMART analogues in ) .

- Key Comparisons :

- Propyl vs. Isopropyl Esters : Propyl 3,4,5-trimethoxybenzoate (compound 3) showed 2.3× higher potency than isopropyl derivatives, highlighting the impact of linear vs. branched chains .

- Naphthalene Derivatives : 2-Methylnaphthalene 3,4,5-trimethoxybenzoate (compound 11) exhibited greater cytotoxicity than diphenyl analogues, suggesting fused rings enhance binding .

- Triazole Derivatives : Compounds with αABC angles ~109° (similar to SMART) showed potent antiproliferative activity, underscoring geometric constraints .

Solubility and Bioavailability

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents (Coumarin/Benzofuran) | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|---|

| Target Compound | Coumarin | 3,4-dimethyl; 2-oxo | 492.48 | Predicted tubulin inhibition |

| 3-(2,4-Dimethoxyphenyl)-... (CAS 864761-59-1) | Coumarin | 2,4-dimethoxyphenyl | 492.48 | Not reported |

| [(2Z)-2-[(3,4-Dimethoxyphenyl)... (CAS 859137-31-8) | Benzofuran | 3,4-dimethoxyphenyl methylidene | 492.50 | Antiproliferative |

Biological Activity

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a coumarin derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its effects on lipid metabolism and cytotoxicity in various cell lines.

Chemical Structure and Properties

The compound is classified under the chromone family and has the following structural formula:

This structure includes a chromone backbone with additional methoxy and benzoate substituents, which are believed to enhance its biological activity.

Biological Activity Overview

Research indicates that derivatives of coumarins exhibit a range of biological activities including anti-inflammatory, antioxidant, and anticancer properties. The specific compound has been studied primarily for its effects on lipid metabolism in hepatocytes.

Lipid Lowering Effects

A significant study investigated the effects of various chromone derivatives on lipid accumulation in Huh7 cells (a human hepatoma cell line). The results demonstrated that compounds with trimethoxy groups exhibited superior inhibitory effects on lipid droplet formation compared to other functional groups. Notably, the active compound showed an IC50 value of 32.2 ± 2.1 μM , indicating effective lipid-lowering activity without significant cytotoxicity (CC50 > 100 μM) .

Table 1: Biological Activity Summary

| Compound | IC50 (μM) | CC50 (μM) | Effect on Lipid Accumulation |

|---|---|---|---|

| 3,4-Dimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate | 32.2 ± 2.1 | >100 | Significant inhibition |

| Other analogs with different substitutions | Varies | Varies | Limited or no effect |

The mechanism by which this compound reduces lipid accumulation appears to involve the enhancement of fatty acid oxidation rather than merely inhibiting fatty acid uptake. Specifically, it was found to upregulate the expression of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α) and carnitine palmitoyltransferase I (CPT1) , both of which are crucial for mitochondrial biogenesis and fatty acid β-oxidation .

Cytotoxicity Studies

While the compound demonstrates promising lipid-lowering effects, it is essential to evaluate its safety profile. The cytotoxicity was assessed using various concentrations in Huh7 cells. The findings indicated that while some derivatives showed cytotoxic effects at lower concentrations, the target compound maintained high viability rates in treated cells.

Table 2: Cytotoxicity Data

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 25 | 90 |

| 50 | 63.2 ± 22.3 |

| 100 | >80 |

Case Studies and Research Findings

Several studies have highlighted the potential applications of coumarin derivatives in treating conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). For instance, a study demonstrated that treatment with the active compound significantly reduced lipid droplet counts in Huh7 cells compared to control groups .

Moreover, another investigation into related compounds showed similar trends where structural modifications influenced both efficacy and toxicity profiles. This underscores the importance of structure-activity relationships (SAR) in optimizing therapeutic agents derived from coumarins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.